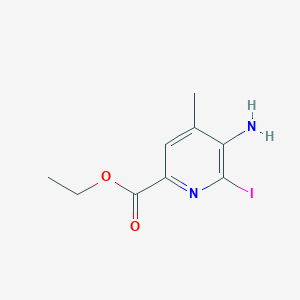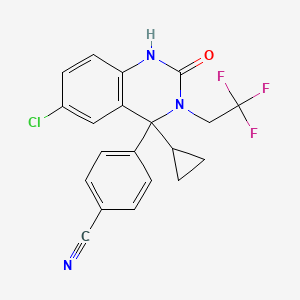
4-chloro-N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group at the 4-position of the benzamide ring and a fluoro group at the 5-position of the dihydropyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-chlorobenzoyl chloride and 5-fluoro-2-oxo-1,2-dihydropyrimidine.
Coupling Reaction: The 4-chlorobenzoyl chloride is reacted with 5-fluoro-2-oxo-1,2-dihydropyrimidine in the presence of a base, such as triethylamine, to form the desired product. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure scalability and consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-chloro-N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)benzamide: shares structural similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C11H7ClFN3O2 |
|---|---|
Peso molecular |
267.64 g/mol |
Nombre IUPAC |
4-chloro-N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)benzamide |
InChI |
InChI=1S/C11H7ClFN3O2/c12-7-3-1-6(2-4-7)10(17)15-9-8(13)5-14-11(18)16-9/h1-5H,(H2,14,15,16,17,18) |
Clave InChI |
DIJOXILRYSOKTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=C(C=NC(=O)N2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















